molecular formula C9H18N2 B13962709 1-Ethyl-4-(prop-2-en-1-yl)piperazine CAS No. 91086-12-3

1-Ethyl-4-(prop-2-en-1-yl)piperazine

Cat. No.: B13962709
CAS No.: 91086-12-3
M. Wt: 154.25 g/mol
InChI Key: XWXCDNMCZSATHC-UHFFFAOYSA-N
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Description

1-Ethyl-4-(prop-2-en-1-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethyl group and a prop-2-en-1-yl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(prop-2-en-1-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with allyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-ethylpiperazine in an appropriate solvent such as dichloromethane.
  • Add a base, such as potassium carbonate, to the solution.
  • Slowly add allyl bromide to the mixture while maintaining a controlled temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(prop-2-en-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or alcohols.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

1-Ethyl-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(prop-2-en-1-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.

    4-Allylpiperazine: Contains an allyl group but lacks the ethyl group, affecting its reactivity and applications.

    1-Methyl-4-(prop-2-en-1-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

Uniqueness

1-Ethyl-4-(prop-2-en-1-yl)piperazine is unique due to the presence of both ethyl and prop-2-en-1-yl groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

91086-12-3

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-4-prop-2-enylpiperazine

InChI

InChI=1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3

InChI Key

XWXCDNMCZSATHC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC=C

Origin of Product

United States

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